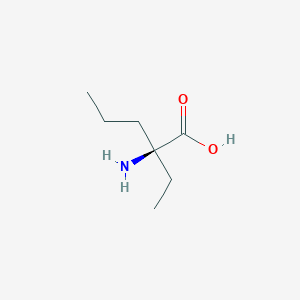
Norvaline, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norvaline, 2-ethyl- is a non-proteinogenic amino acid with the chemical formula C7H15NO2. It is an isomer of the more common amino acid valine and is structurally similar to valeric acid. Norvaline, 2-ethyl- is a white, water-soluble solid that has garnered attention for its potential biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norvaline, 2-ethyl- can be achieved through several methods. One common approach involves the asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine. This method produces (S)-allylglycine, which can then be converted to Norvaline, 2-ethyl- through a series of reactions .
Industrial Production Methods: Industrial production of Norvaline, 2-ethyl- typically involves the use of n-butylaldehyde, sodium cyanide, and ammonium chloride as raw materials. The process includes steps such as recrystallization and catalytic hydrogenation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Norvaline, 2-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Norvaline, 2-ethyl-.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method for reducing Norvaline, 2-ethyl-.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Norvaline, 2-ethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Norvaline, 2-ethyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein synthesis by depleting amino acids such as serine, methionine, and threonine from the cellular pool. Additionally, it depletes intracellular glutathione S-transferase, which can reverse resistance to certain chemotherapy drugs .
Comparison with Similar Compounds
Norvaline, 2-ethyl- is unique compared to other similar compounds due to its specific biological activities and applications. Similar compounds include:
Norleucine: Another non-proteinogenic amino acid with similar structural properties.
Valine: A common amino acid that is an isomer of Norvaline, 2-ethyl-.
γ-Oxonorvaline: A derivative used for site-specific protein modification.
Norvaline, 2-ethyl- stands out due to its potential therapeutic applications in treating metabolic syndrome, Alzheimer’s disease, and its use in industrial processes .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-ethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5-7(8,4-2)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
LBGMPMJSIJSELV-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@](CC)(C(=O)O)N |
Canonical SMILES |
CCCC(CC)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















